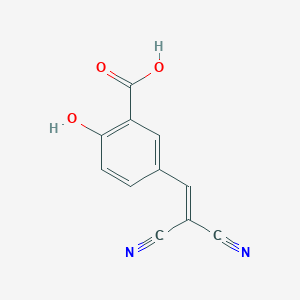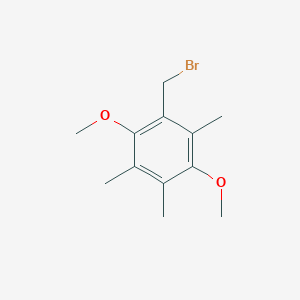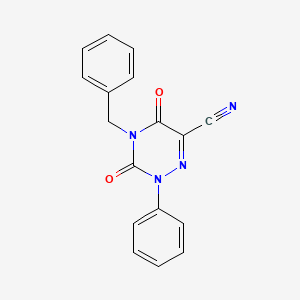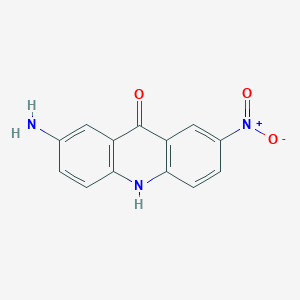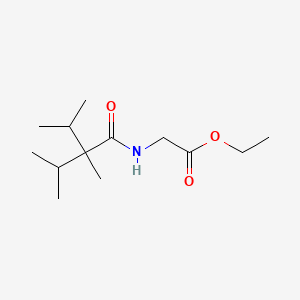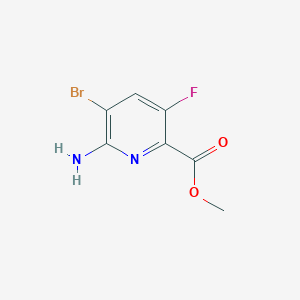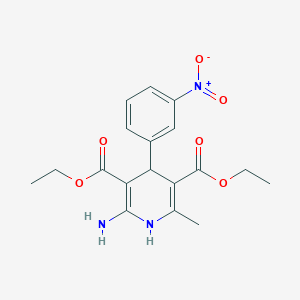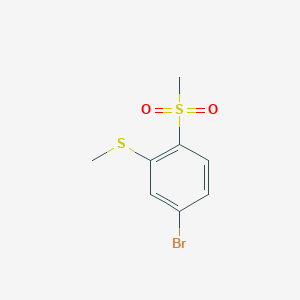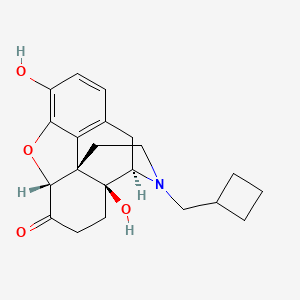
6-Keto Nalbuphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalbuphine is a semi-synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a mixed agonist-antagonist opioid modulator, which means it can activate certain opioid receptors while blocking others. This unique property makes it effective in pain management with a lower risk of addiction and respiratory depression compared to other opioids .
Méthodes De Préparation
Nalbuphine is synthesized from normorphinan compounds such as noroxycodone, noroxymorphone, and noroxymorphol. These compounds are derived from naturally occurring opiates like morphine, codeine, oripavine, and thebaine. The synthesis involves the reaction of 14-hydroxydihydronormorphinone with cyclobutyl carbonyl chloride in dichloromethane (DCM) under controlled conditions . Industrial production methods have been developed to be eco-friendly, avoiding the use of hazardous chemicals and ensuring the product is substantially free of impurities .
Analyse Des Réactions Chimiques
Nalbuphine undergoes various chemical reactions, including:
Oxidation: Nalbuphine can be oxidized to form nalbuphine N-oxide.
Reduction: Reduction of nalbuphine can yield dihydronalbuphine.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Nalbuphine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor interactions.
Biology: Employed in research on pain pathways and receptor binding studies.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
Mécanisme D'action
Nalbuphine exerts its effects primarily through agonism of the kappa opioid receptor and partial antagonism of the mu opioid receptor. This dual action results in effective pain relief with a reduced risk of respiratory depression and addiction. The compound is metabolized in the liver into inactive metabolites, which are then excreted by the kidneys .
Comparaison Avec Des Composés Similaires
Nalbuphine is structurally related to other opioids such as naloxone, naltrexone, and oxymorphone. Unlike these compounds, nalbuphine has a unique profile as a mixed agonist-antagonist, making it less likely to cause euphoria and respiratory depression. This makes it a safer alternative for pain management in certain patient populations .
Similar compounds include:
Naloxone: Primarily an opioid antagonist used to reverse opioid overdoses.
Naltrexone: An opioid antagonist used in the treatment of alcohol and opioid dependence.
Oxymorphone: A potent opioid analgesic used for severe pain management.
Propriétés
Numéro CAS |
16676-33-8 |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1 |
Clé InChI |
VANAVLBJMFLURS-MBPVOVBZSA-N |
SMILES isomérique |
C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
SMILES canonique |
C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


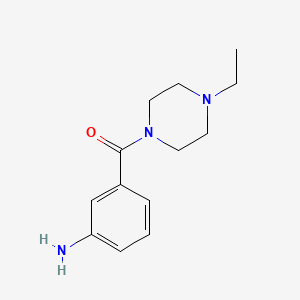
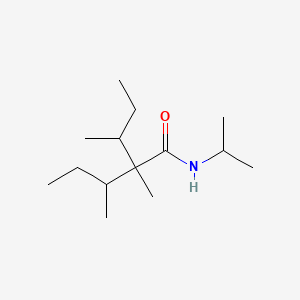
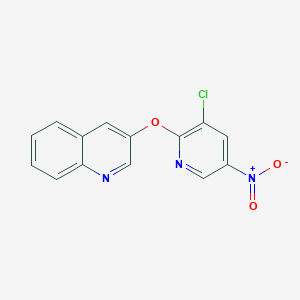
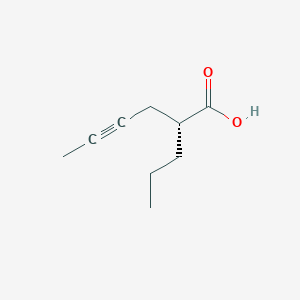
![3-(piperidin-4-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B8696510.png)
